Home > Products > Screening Compounds P68135 > 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one
1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one - 1340311-25-2

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one

Catalog Number: EVT-2822027
CAS Number: 1340311-25-2
Molecular Formula: C9H11N5O
Molecular Weight: 205.221
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994 (22)

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) kinase activity. It is currently in early clinical development. []
  • Relevance: GDC-0994 contains a (1-methyl-1H-pyrazol-5-yl)amino)pyrimidin moiety as a key structural feature. This moiety shares similarities with the (1-methyl-1H-pyrazol-4-yl)amino)pyrazin core of the target compound, suggesting potential exploration of similar chemical space. [] (https://www.semanticscholar.org/paper/6bf51cdfaa592a6dd1491ff8ee3ecaaaff60d71b)

PF-06459988

  • Compound Description: PF-06459988 is a potent, third-generation, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants. [] It exhibits minimal activity against wild-type EGFR, making it a promising candidate for targeted cancer therapy.
  • Relevance: PF-06459988 incorporates a (1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin moiety. The presence of the (1-methyl-1H-pyrazol-4-yl)amino substructure, also found in the target compound 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, highlights the potential significance of this specific structural motif in designing kinase inhibitors. [] (https://www.semanticscholar.org/paper/6aecb52dc77e58ef105413ba08e151676abf2524)

MK-8033 (11r)

  • Compound Description: MK-8033 (11r) is a specific dual inhibitor of c-Met and Ron kinases with preferential binding to their activated conformations. [] This compound is currently under investigation for cancer treatment and has shown promising preclinical antitumor activity.
  • Relevance: Although structurally distinct from the target compound, MK-8033 (11r) exemplifies the use of 1-methyl-1H-pyrazole derivatives in developing kinase inhibitors. This suggests that modifications to the core structure of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, particularly around the pyrazole ring, could be explored for modulating kinase activity. [] (https://www.semanticscholar.org/paper/ceb62c95b3e56798090b6e7e3b3d9e507722e85a)

AMG 337 (23)

  • Compound Description: AMG 337 (23) is a potent and selective MET kinase inhibitor with nanomolar potency and desirable preclinical pharmacokinetics. [] It exhibits significant inhibition of MET phosphorylation in vivo and demonstrates robust antitumor activity in a MET-dependent mouse model.
  • Relevance: AMG 337 incorporates an 8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine scaffold. The shared presence of the 1-methyl-1H-pyrazol-4-yl group with 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one emphasizes the versatility of this substructure in interacting with kinase targets and its potential application in medicinal chemistry optimization. [] (https://www.semanticscholar.org/paper/6e4f4714fe00cdad4111a7bed3ecbfe1b19f9220)
  • Compound Description: PF-06747775 (21) is a high-affinity, irreversible inhibitor targeting oncogenic EGFR mutants, exhibiting selectivity over wild-type EGFR. [] It is currently being evaluated in Phase I clinical trials for EGFR-driven non-small cell lung cancer.
  • Relevance: PF-06747775 (21) features a (3-methoxy-1-methyl-1H-pyrazol-4-yl)amino substituent. The presence of the 1-methyl-1H-pyrazol-4-yl moiety, also found in 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, reinforces its importance in medicinal chemistry and suggests that modifications on the pyrazole ring can lead to potent and selective kinase inhibitors. [] (https://www.semanticscholar.org/paper/082bb2f6fd44d1ecd8bbe8dd6f917b99267b80a1)

AZD4205 (21)

  • Compound Description: AZD4205 (21) is a potent and selective Janus kinase 1 (JAK1) inhibitor with good preclinical pharmacokinetics. [] It has demonstrated enhanced antitumor activity in combination with the EGFR inhibitor osimertinib in a preclinical model of non-small cell lung cancer (NSCLC).
  • Relevance: AZD4205 (21) contains a (3-methoxy-1-methyl-pyrazol-4-yl)amino pyrimidine core. The shared structural element of the (3-methoxy-1-methyl-pyrazol-4-yl)amino group with 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one highlights the significance of this motif for kinase inhibition and suggests potential for exploring similar structural modifications for optimizing activity and selectivity profiles. [] (https://www.semanticscholar.org/paper/f15545de9a1d8bad8381afc003817086aad9378e)
Overview

1-Methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one is a synthetic organic compound classified as a pyrazinone derivative. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and drug development. The compound's structure features a pyrazinone core substituted with a methyl group and a 1-methyl-1H-pyrazol-4-yl amino group, which may influence its reactivity and biological interactions.

Source

The compound is cataloged in chemical databases such as PubChem and American Elements, which provide detailed information regarding its molecular structure, synthesis methods, and potential applications in scientific research.

Classification

1-Methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one falls under the category of heterocyclic compounds, specifically pyrazinones, which are known for their diverse biological activities. This classification is significant for understanding the compound's potential uses in pharmaceuticals and agrochemicals.

Synthesis Analysis

Methods

The synthesis of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one typically involves several key steps:

  1. Preparation of the Pyrazole Derivative: The starting material, 1-methyl-1H-pyrazole, can be synthesized through condensation reactions involving appropriate aldehydes or ketones.
  2. Amination Reaction: The pyrazole derivative undergoes an amination reaction where an amino group is introduced at the desired position.
  3. Formation of Pyrazinone: The final step involves cyclization with suitable reagents to form the pyrazinone ring structure.

Technical Details

The synthesis often requires specific reaction conditions such as temperature control, choice of solvents, and catalysts to optimize yield and purity. For example, the use of polar aprotic solvents can enhance reaction rates and selectivity.

Molecular Structure Analysis

Structure

The molecular formula of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one is C10H11N5OC_{10}H_{11}N_{5}O. The structural features include:

  • A pyrazinone ring that contributes to its aromatic character.
  • A methyl group attached to the nitrogen atom of the pyrazole moiety.

Data

The compound's structural data can be represented using its InChI and SMILES notations:

  • InChI: InChI=1S/C10H11N5O/c1-7(12)11-9(14)10(15)13(11)8(2)3/h8H,12H2,1-2H3,(H,15)
  • SMILES: CN1C=CC(=N1)C(=O)N(C2=C(N=N2)C=C(C=C2)C=N(C2=NN(C=C2))C=O)C
Chemical Reactions Analysis

Reactions

The chemical reactivity of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one includes:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

Reactions involving this compound may require specific conditions such as pH adjustments or the presence of catalysts to facilitate desired transformations.

Mechanism of Action

Process

The mechanism of action for 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one likely involves interaction with specific biological targets such as enzymes or receptors.

Data

Research indicates that compounds with similar structures may exhibit enzyme inhibition or modulation of signaling pathways, which could lead to therapeutic effects in various diseases.

Physical and Chemical Properties Analysis

Physical Properties

Some notable physical properties include:

  • Appearance: Typically appears as a crystalline solid or powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide or methanol.

Relevant data such as melting point and boiling point may vary based on purity and specific synthesis methods.

Applications

Scientific Uses

The potential applications of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one span several fields:

Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases including cancer and infectious diseases.

Material Science: Used as a building block for synthesizing more complex organic molecules.

Biological Research: Studied for its antimicrobial properties and other biological activities that could lead to novel drug development.

Properties

CAS Number

1340311-25-2

Product Name

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one

IUPAC Name

1-methyl-3-[(1-methylpyrazol-4-yl)amino]pyrazin-2-one

Molecular Formula

C9H11N5O

Molecular Weight

205.221

InChI

InChI=1S/C9H11N5O/c1-13-4-3-10-8(9(13)15)12-7-5-11-14(2)6-7/h3-6H,1-2H3,(H,10,12)

InChI Key

LLYDKBQVUKVAEH-UHFFFAOYSA-N

SMILES

CN1C=CN=C(C1=O)NC2=CN(N=C2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.